molecular formula C26H26F6N2O3 B11469394 N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide

N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide

Cat. No.: B11469394
M. Wt: 528.5 g/mol
InChI Key: FJPDAWLLLMUEMU-UHFFFAOYSA-N
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Description

N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzylamino group, a cyclohexenone ring, and a hexafluoropropyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohexenone Ring: This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with benzylamine.

    Attachment of the Hexafluoropropyl Group: This can be done through a nucleophilic substitution reaction using a hexafluoropropyl halide.

    Final Coupling with 3-Methoxybenzamide: This step involves the formation of an amide bond between the intermediate compound and 3-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Benzylamine, Hexafluoropropyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hexafluoropropyl group can enhance the compound’s binding affinity and specificity. The overall effect of the compound depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-methoxybenzamide is unique due to its combination of a benzylamino group, a cyclohexenone ring, and a hexafluoropropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H26F6N2O3

Molecular Weight

528.5 g/mol

IUPAC Name

N-[2-[2-(benzylamino)-4,4-dimethyl-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C26H26F6N2O3/c1-23(2)13-19(33-15-16-8-5-4-6-9-16)21(20(35)14-23)24(25(27,28)29,26(30,31)32)34-22(36)17-10-7-11-18(12-17)37-3/h4-12,33H,13-15H2,1-3H3,(H,34,36)

InChI Key

FJPDAWLLLMUEMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)OC)NCC3=CC=CC=C3)C

Origin of Product

United States

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